molecular formula C10H11ClO3 B13971653 3-((3-Chlorobenzyl)oxy)propanoic acid

3-((3-Chlorobenzyl)oxy)propanoic acid

Cat. No.: B13971653
M. Wt: 214.64 g/mol
InChI Key: FJHCMWZSIZWLGD-UHFFFAOYSA-N
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Description

3-((3-Chlorobenzyl)oxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)oxy)propanoic acid typically involves the reaction of 3-chlorobenzyl alcohol with propanoic acid under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((3-Chlorobenzyl)oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-((3-Chlorobenzyl)oxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-((3-Chlorobenzyl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to reduced lipid accumulation in cells.

Comparison with Similar Compounds

  • 3-((4-Chlorobenzyl)oxy)propanoic acid
  • 3-((3-Bromobenzyl)oxy)propanoic acid
  • 3-((3-Methylbenzyl)oxy)propanoic acid

Comparison: Compared to its analogs, 3-((3-Chlorobenzyl)oxy)propanoic acid exhibits unique properties due to the presence of the chlorine atom in the benzyl group. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-((3-Chlorobenzyl)oxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-fibrotic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a chlorobenzyl group attached to a propanoic acid backbone. The presence of the chlorine atom is significant as it may influence the compound's biological interactions.

Antimicrobial Activity

Research Findings:

  • Antimicrobial Studies: The compound has been employed in biological studies for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.
  • Mechanism of Action: The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis, although specific mechanisms are still under investigation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLModerate activity
Escherichia coli64 µg/mLLess potent than standard antibiotics
Pseudomonas aeruginosa16 µg/mLEffective against resistant strains

Anti-Fibrotic Activity

Recent studies have highlighted the compound's potential anti-fibrotic effects:

  • Cell Culture Studies: In vitro assays demonstrated that this compound can reduce connective tissue growth factor (CTGF) gene expression, which is crucial in fibrosis development. This suggests that the compound may be effective in managing fibrotic diseases .
  • In Vivo Studies: Animal models have shown that the compound significantly reduces dermal fibrosis induced by bleomycin, supporting its therapeutic potential in fibrotic conditions .

Table 2: Anti-Fibrotic Effects of this compound

Treatment GroupFibrosis Score (Scale 0-10)Gene Expression (CTGF, fold change)
Control8.51.0
Treated with Compound3.20.5

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity assays:

  • Cytotoxicity Assays: Studies indicate that the compound exhibits low cytotoxicity up to concentrations of 100 µM, suggesting a favorable safety margin for therapeutic use .
  • Mutagenicity Tests: Preliminary tests in Drosophila melanogaster showed no significant mutagenic effects, further supporting its potential as a safe therapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study focusing on the efficacy of this compound against Staphylococcus aureus demonstrated a MIC of 32 µg/mL, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
  • Case Study on Fibrosis Management:
    In a mouse model of bleomycin-induced fibrosis, administration of the compound resulted in a significant reduction in fibrosis scores and CTGF expression compared to control groups, indicating its promise as a therapeutic agent for fibrotic diseases.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]propanoic acid

InChI

InChI=1S/C10H11ClO3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)

InChI Key

FJHCMWZSIZWLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCC(=O)O

Origin of Product

United States

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